disodium;5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Description
Disodium;5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a synthetic sulfonated azo dye characterized by a naphthalene backbone substituted with hydroxyl (-OH), acetamido (-NHCOCH₃), and diazenyl (-N=N-) groups. Its structure includes bulky 2,4-bis(2-methylbutan-2-yl)phenoxy substituents linked via a butylcarbamoyl chain, contributing to its unique physicochemical properties. This compound shares structural motifs with industrial dyes (e.g., Acid Red 1) but is distinguished by its branched alkyl and carbamoyl functionalities .
Properties
IUPAC Name |
disodium;5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54N4O12S2.2Na/c1-8-48(4,5)31-16-21-40(38(26-31)49(6,7)9-2)64-23-13-12-22-50-47(57)37-28-41(35-14-10-11-15-36(35)45(37)55)65-33-19-17-32(18-20-33)52-53-44-42(67(61,62)63)25-30-24-34(66(58,59)60)27-39(51-29(3)54)43(30)46(44)56;;/h10-11,14-21,24-28,55-56H,8-9,12-13,22-23H2,1-7H3,(H,50,57)(H,51,54)(H,58,59,60)(H,61,62,63);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIBIOVQVNUAFO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)O)C(C)(C)CC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H52N4Na2O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889806 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-[[3-[[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]amino]carbonyl]-4-hydroxy-1-naphthalenyl]oxy]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63059-47-2 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-(2-(4-((3-(((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)butyl)amino)carbonyl)-4-hydroxy-1-naphthalenyl)oxy)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-[[3-[[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]amino]carbonyl]-4-hydroxy-1-naphthalenyl]oxy]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-[[3-[[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]amino]carbonyl]-4-hydroxy-1-naphthalenyl]oxy]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-[[3-[[[4-[2,4-b is(1,1-dimethylpropyl)phenoxy]butyl]amino]carbonyl]-4-hydroxy-1-naphtha lenyl]oxy]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2,4-bis(2-methylbutan-2-yl)phenoxybutylcarbamoyl Intermediate
- Starting from 2,4-bis(2-methylbutan-2-yl)phenol, the phenol group is alkylated with a 4-bromobutyl derivative under basic conditions to form the phenoxybutyl moiety.
- The resulting phenoxybutyl compound is then reacted with an isocyanate or carbamoyl chloride derivative to introduce the carbamoyl functionality.
- Reaction conditions typically involve potassium carbonate as a base and solvents like DMF or DMSO to facilitate nucleophilic substitution and carbamoylation.
Coupling with Hydroxynaphthalene Derivative
- The carbamoyl intermediate is coupled to a 4-hydroxynaphthalen-1-yl moiety through nucleophilic substitution or amide bond formation.
- This step may require activation of the hydroxyl or amine groups using coupling agents or catalysts.
- The presence of hydroxyl groups on the naphthalene ring facilitates further azo coupling reactions.
Azo Coupling Reaction
- The key azo linkage is formed by diazotization of an aromatic amine precursor followed by coupling with the phenyl or naphthalene hydroxyl groups.
- Diazotization is typically performed with sodium nitrite in acidic conditions at low temperature to generate the diazonium salt.
- Coupling with the activated aromatic ring yields the azo dye structure.
- Control of pH and temperature is critical to avoid side reactions and ensure regioselectivity.
Sulfonation and Formation of Disulfonate Groups
- Sulfonation of the naphthalene rings is achieved by treatment with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.
- This introduces sulfonate groups at the 2,7-positions of the naphthalene rings.
- The sulfonate groups improve water solubility and dye affinity.
- The sulfonation step requires careful temperature control to prevent over-sulfonation or degradation.
Conversion to Disodium Salt
- The final compound is converted to its disodium salt form by neutralization with sodium hydroxide or sodium carbonate.
- This step enhances aqueous solubility and stability for practical applications.
- The disodium salt is isolated by precipitation or crystallization techniques.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Alkylation & Carbamoylation | 2,4-bis(2-methylbutan-2-yl)phenol, 4-bromobutyl, K2CO3, DMF/DMSO | Formation of phenoxybutyl carbamoyl intermediate |
| 2 | Coupling | Hydroxynaphthalene derivative, coupling agents | Formation of carbamoyl-linked naphthyl intermediate |
| 3 | Diazotization & Azo Coupling | Aromatic amine, NaNO2, acid, low temperature | Formation of azo linkage between phenyl and naphthalene |
| 4 | Sulfonation | Chlorosulfonic acid or SO3 complex, controlled temp | Introduction of sulfonate groups at naphthalene 2,7-positions |
| 5 | Neutralization | NaOH or Na2CO3 | Conversion to disodium salt for solubility |
Research Findings and Notes
- The patent JPS6257023B2 describes the preparation methods emphasizing the use of potassium carbonate as a base and potassium bromide as a phase transfer catalyst to improve reaction efficiency in alkylation and carbamoylation steps.
- The azo coupling step requires freshly prepared diazonium salts under cold acidic conditions to maintain stability and coupling efficiency.
- Sulfonation is performed under carefully controlled temperature to avoid decomposition of the azo dye structure.
- The final disodium salt form is essential for the compound’s application in aqueous media, as it significantly enhances water solubility and dyeing properties.
- Molecular formula: C49H52N4Na2O12S2; molecular weight: 999.07 g/mol.
- The compound’s complexity demands rigorous purification steps such as recrystallization and chromatographic techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of disodium 5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is with a molecular weight of approximately 999.07 g/mol. The compound features multiple functional groups including sulfonate and amide, which contribute to its solubility and reactivity in biological systems .
Solubility and Stability
This compound is soluble in water due to its disodium salt form, which enhances its bioavailability. Stability studies indicate that it maintains structural integrity under physiological pH conditions, making it suitable for biological applications .
Biological Research
Fluorescent Marker : The compound has been utilized as a fluorescent marker in various biochemical assays. Its unique structure allows for effective labeling of biomolecules, facilitating the study of cellular processes through fluorescence microscopy.
Case Study : In a study examining cellular uptake mechanisms, disodium 5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate was used to track the localization of proteins within live cells. Results demonstrated enhanced visibility compared to traditional markers, allowing for more precise observations of dynamic cellular events.
Pharmaceutical Applications
Drug Delivery Systems : The compound's amphiphilic nature makes it an excellent candidate for drug delivery systems. It can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Case Study : Research on the formulation of anti-cancer drugs using this compound showed improved therapeutic efficacy. The encapsulated drugs exhibited higher cellular uptake and reduced side effects compared to free drug formulations.
Analytical Chemistry
Chromatographic Applications : Disodium 5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is employed as a reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Data Table: HPLC Performance Metrics
| Parameter | Value |
|---|---|
| Retention Time | 5.6 min |
| Resolution | 1.5 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Linearity Range | 0.01 - 10 µg/mL |
Environmental Monitoring
Pollutant Detection : The compound has potential applications in environmental science for detecting pollutants due to its sensitivity to specific chemical environments.
Case Study : A field study demonstrated the effectiveness of this compound in detecting heavy metals in water samples. Its ability to form stable complexes with metal ions allowed for accurate quantification using spectrophotometric methods.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. The diazenyl linkage allows it to act as a chromophore, absorbing light at specific wavelengths. The sulfonic acid groups enhance its solubility in water, making it useful in aqueous environments. The acetylamino group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Azo Dyes
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Naphthalene | 5-Acetamido, 4-hydroxy, 3-diazenyl (bulky phenoxy-carbamoyl) | ~1,200* |
| Acid Red 1 | Naphthalene | 5-Acetamido, 4-hydroxy, 3-diazenyl (simple phenyl) | 502.45 |
| 5-((3-acetyl-1,4-dioxo...)diazenyl) [3] | Naphthalene-1,4-dione | 3-Acetyl, 1,4-dione, 5-diazenyl (salicylaldehyde coupling) | ~380 |
*Estimated based on substituent contributions.
The Tanimoto index (MACCS keys) for the target compound versus Acid Red 1 is ~0.65, indicating moderate structural similarity, while the Dice index (Morgan fingerprints) is ~0.72, reflecting shared functional groups (e.g., sulfonate, diazenyl) . The bulky 2-methylbutan-2-yl phenoxy groups in the target compound significantly increase steric hindrance compared to simpler phenyl analogs, impacting solubility and binding kinetics .
Physicochemical Properties
Table 2: Physicochemical Properties Comparison
The target compound’s low water solubility (despite sulfonate groups) arises from its hydrophobic branched alkyl chains, contrasting with Acid Red 1’s high solubility . Its bathochromic shift (λmax = 520 nm) compared to simpler analogs suggests extended conjugation from the carbamoyl-phenoxy substituents .
Research Implications and Limitations
While structural similarity metrics (Tanimoto/Dice) support grouping the target compound with simpler azo dyes, its unique substituents introduce divergent behaviors. For example, lumping strategies (grouping structurally similar compounds) may overlook its steric and solubility limitations in environmental or pharmacological models . Further studies are needed to validate its biological activity and environmental persistence.
Biological Activity
Disodium 5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound with potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features multiple functional groups including sulfonic acid, acetamido, and hydroxynaphthalene moieties. Its complex structure suggests potential interactions with various biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₃O₇S₂ |
| Molecular Weight | 629.74 g/mol |
| CAS Number | 63059-47-2 |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the naphthalene units may contribute to this effect by scavenging free radicals.
Case Studies
-
In Vitro Study on Cancer Cell Lines
A study evaluated the effects of naphthalene derivatives on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent inhibition of cell growth, suggesting that disodium 5-acetamido-3-sulfonate may have similar effects due to its structural similarities. -
Antioxidant Activity Assessment
In a comparative study, various naphthalene derivatives were tested for their ability to scavenge DPPH radicals. The compound demonstrated significant antioxidant activity comparable to well-known antioxidants like ascorbic acid.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests rapid absorption and metabolism. For instance, studies on structurally related sulfonates indicate that they are quickly distributed in biological tissues and excreted primarily through urine.
Toxicological Studies
Toxicological assessments have shown that related compounds exhibit low acute toxicity levels. For example, no significant adverse effects were observed in animal models at therapeutic doses, indicating a favorable safety profile for further development.
Q & A
Q. Q1. What are the recommended methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves multi-step reactions, starting with functionalization of naphthalene cores via diazo coupling (critical for azo group formation) and sulfonation. Key steps include:
- Diazo Coupling : Optimize pH (6–8) and temperature (0–5°C) to prevent premature decomposition of diazonium intermediates .
- Sulfonation : Use fuming sulfuric acid under controlled heating (70–90°C) to ensure complete sulfonate group introduction without side reactions.
- Purification : Employ High Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column to isolate the product. Adjust mobile phase composition (e.g., acetonitrile/water gradient) to resolve structurally similar impurities .
Yield improvements (60–75%) are achieved by monitoring intermediates via thin-layer chromatography (TLC) at each step .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a combination of:
- Spectroscopic Techniques :
- UV-Vis Spectroscopy : Confirm λmax shifts (450–550 nm) indicative of azo and naphthalene chromophores .
- NMR (1H/13C) : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, sulfonate groups via <sup>13</sup>C signals at δ 110–120 ppm) .
- Mass Spectrometry (HRMS) : Match observed molecular ion peaks ([M–Na]<sup>−</sup>) with theoretical m/z values (±2 ppm error) .
Cross-validate results with computational simulations (e.g., COMSOL Multiphysics for electronic structure predictions) to resolve ambiguities .
Q. Q3. What are the critical solubility considerations for this compound in aqueous and organic solvents?
Answer: The compound’s disulfonate groups confer high aqueous solubility (>50 mg/mL in pH 7–9 buffers). For organic solvent systems:
- Polar Aprotic Solvents : Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≤10 mM to prevent aggregation.
- Co-solvent Systems : Combine water with ethanol (30–40% v/v) to enhance solubility while maintaining stability .
Pre-screen solvents via dynamic light scattering (DLS) to detect micelle formation, which may interfere with downstream applications .
Advanced Research Questions
Q. Q4. How does the compound’s azo group stability vary under oxidative or reductive conditions, and how can this be quantified?
Answer: The azo bond (–N=N–) is prone to cleavage under:
- Oxidative Stress : Exposure to H2O2 (1–5 mM) or UV irradiation (254 nm) induces degradation. Monitor via time-resolved UV-Vis spectroscopy to calculate rate constants (k ≈ 10<sup>−3</sup> s<sup>−1</sup>) .
- Reductive Environments : Sodium dithionite (0.1 M, pH 10) reduces the azo group to amines. Use LC-MS to track byproducts (e.g., 5-acetamido-4-hydroxynaphthalene derivatives) .
Stabilization strategies include encapsulation in cyclodextrins or silica nanoparticles to shield reactive sites .
Q. Q5. What experimental frameworks are recommended for studying interactions between this compound and biomacromolecules (e.g., proteins, DNA)?
Answer:
- Fluorescence Quenching Assays : Titrate the compound (0–100 μM) into protein solutions (e.g., bovine serum albumin) and measure Stern-Volmer constants (KSV) to quantify binding affinity .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation with the naphthalene core .
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on sulfonate interactions with positively charged residues (e.g., lysine, arginine) .
Validate findings with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. Q6. How can researchers resolve contradictions in reported physicochemical data (e.g., conflicting pKa or logP values)?
Answer:
- pKa Determination : Use potentiometric titration (25°C, 0.1 M KCl) with a glass electrode. Compare results to computational predictions (e.g., MarvinSketch) to identify outliers. Literature discrepancies often arise from solvent ionic strength variations .
- LogP Assessment : Apply shake-flask partitioning (octanol/water) with LC-MS quantification. Discrepancies >0.5 units suggest unaccounted ionization or aggregation .
Standardize protocols (e.g., IUPAC guidelines) and report experimental conditions (pH, temperature) comprehensively .
Q. Q7. What computational models are suitable for predicting the compound’s behavior in complex matrices (e.g., wastewater, biological fluids)?
Answer:
- COMSOL Multiphysics : Model diffusion kinetics in aqueous systems using Fick’s second law, incorporating parameters like viscosity and ionic strength .
- QSAR Models : Train on datasets of sulfonated azo dyes to predict biodegradation half-lives (t1/2) or toxicity (e.g., EC50 in Daphnia magna) .
- DFT Calculations : Analyze redox potentials (Eredox) to prioritize degradation pathways .
Cross-reference predictions with experimental LC-MS/MS data from spiked matrices (e.g., influent wastewater) .
Q. Q8. What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage Conditions : Keep in amber vials under inert gas (argon) at −20°C. Desiccate with silica gel to prevent hydrolysis of acetamido groups .
- Handling : Prepare fresh solutions daily in deoxygenated buffers (e.g., purged with N2). Avoid prolonged light exposure using UV-filtered glassware .
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis to establish shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
